molecular formula C6H12O2 B1426910 (1S)-1-(oxolan-3-yl)ethan-1-ol CAS No. 1372904-08-9

(1S)-1-(oxolan-3-yl)ethan-1-ol

Cat. No.: B1426910
CAS No.: 1372904-08-9
M. Wt: 116.16 g/mol
InChI Key: ARDSHQRPKXPELC-ZBHICJROSA-N
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Description

(1S)-1-(oxolan-3-yl)ethan-1-ol: is an organic compound characterized by a tetrahydrofuran ring attached to an ethanol moiety. This compound is chiral, with the (1S) configuration indicating the specific spatial arrangement of its atoms. It is a versatile intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(oxolan-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the oxolane (tetrahydrofuran) ring.

    Ring Opening: The oxolane ring is opened using a suitable nucleophile, such as an alcohol or amine, under acidic or basic conditions.

    Reduction: The resulting intermediate is then reduced to form the ethanol moiety. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (1S) enantiomer. This can be achieved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the desired product. Catalysts and reagents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(oxolan-3-yl)ethan-1-ol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of the corresponding alkane. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide, and tosyl chloride.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides, amines, and ethers.

Scientific Research Applications

(1S)-1-(oxolan-3-yl)ethan-1-ol: has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents, particularly those targeting specific chiral centers.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(oxolan-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

(1S)-1-(oxolan-3-yl)ethan-1-ol: can be compared with other similar compounds, such as:

    (1R)-1-(oxolan-3-yl)ethan-1-ol: The enantiomer of the compound, with different spatial arrangement and potentially different biological activity.

    Tetrahydrofuran-2-ylmethanol: A similar compound with a different substitution pattern on the oxolane ring.

    2-(oxolan-3-yl)ethanol: Another related compound with a different position of the ethanol moiety.

The uniqueness of This compound lies in its specific chiral configuration, which can significantly influence its reactivity and interactions in various applications.

Properties

IUPAC Name

(1S)-1-(oxolan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6-2-3-8-4-6/h5-7H,2-4H2,1H3/t5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDSHQRPKXPELC-ZBHICJROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372904-08-9
Record name (1S)-1-(oxolan-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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